
2-Propanone, 1-ethoxy-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-ethoxy-2-propanone, also known as methoxyacetone, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its solvent properties and is often utilized in the formulation of coatings, inks, and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-ethoxy-2-propanone can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-methoxy-1-ethoxy-2-propanone involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the desired purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-ethoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-1-ethoxy-2-propanone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, inks, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism by which 1-methoxy-1-ethoxy-2-propanone exerts its effects involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The compound’s ability to participate in nucleophilic substitution and other reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-Methoxy-2-propanol: Another glycol ether with similar solvent properties.
Methoxyacetone: Shares similar chemical structure and reactivity.
1-Ethoxy-2-propanol: Used as a solvent in various applications.
Uniqueness: 1-Methoxy-1-ethoxy-2-propanone is unique due to its specific combination of methoxy and ethoxy groups, which confer distinct solvent properties and reactivity. This makes it particularly useful in applications where a balance of polarity and reactivity is required.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-ethoxy-1-methoxypropan-2-one |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(8-3)5(2)7/h6H,4H2,1-3H3 |
InChI Key |
OPNOSCSRXCEZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


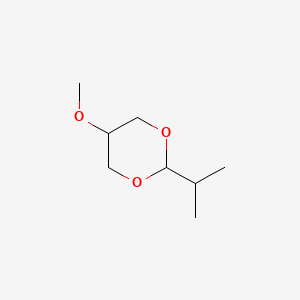



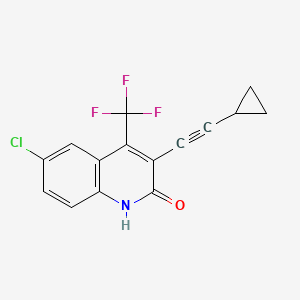
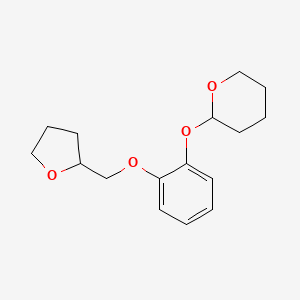



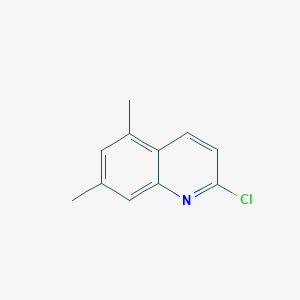

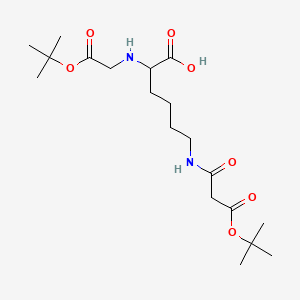
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
